

IUPAC name for 1-(tert-butyl)-3-iodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Tert-butyl-3-iodobenzene

Cat. No.: B1330940

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Publication Date: December 30, 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of 1-(tert-butyl)-3-iodobenzene, a key organoiodine intermediate in modern synthetic chemistry. The document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and fine chemical synthesis. It details the compound's physicochemical properties, provides explicit experimental protocols for its synthesis and subsequent derivatization, and illustrates its synthetic utility through logical workflow diagrams. The content emphasizes the compound's role as a versatile building block for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

Introduction

1-(tert-butyl)-3-iodobenzene (IUPAC name) is an aromatic organic compound characterized by a benzene ring substituted with a tert-butyl group and an iodine atom at the meta-positions. The presence of the sterically bulky tert-butyl group provides unique solubility and electronic properties, while the carbon-iodine bond serves as a highly reactive site for forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are among the most reactive aryl halides in common cross-coupling reactions, making 1-(tert-butyl)-3-iodobenzene a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} Its utility is most prominently demonstrated in palladium-catalyzed reactions such as the Suzuki-

Miyaura and Heck couplings, which are foundational methods in modern drug discovery and development.[2][3] This guide consolidates essential data and methodologies related to this compound to facilitate its effective use in a research and development setting.

Physicochemical Properties

The key chemical and physical properties of 1-(tert-butyl)-3-iodobenzene are summarized below. This data has been aggregated from various chemical suppliers and databases to provide a reliable reference for laboratory use.

Property	Value	Reference(s)
IUPAC Name	1-(tert-butyl)-3-iodobenzene	[4]
CAS Number	58164-02-6	[4]
Molecular Formula	C ₁₀ H ₁₃ I	[4]
Molecular Weight	260.11 g/mol	[4]
Appearance	Clear orange to red liquid	[1]
Boiling Point	244.6 ± 9.0 °C at 760 mmHg	-
Density	1.5 ± 0.1 g/cm ³	-
Flash Point	107.0 ± 7.7 °C	-
InChI Key	DZOSRDFXDIXEEL-UHFFFAOYSA-N	[4]
SMILES	<chem>CC(C)(C)c1cccc(I)c1</chem>	[4]
Solubility	Soluble in common organic solvents (e.g., THF, Dioxane, Toluene)	-

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 1-(tert-butyl)-3-iodobenzene and its application in two fundamental cross-coupling reactions.

Synthesis of 1-(tert-butyl)-3-iodobenzene via Sandmeyer-type Reaction

This protocol describes the synthesis from 3-tert-butylaniline, a common starting material. The procedure involves a two-step sequence: diazotization of the aniline followed by an in-situ reaction with potassium iodide.

Materials:

- 3-tert-butylaniline
- Concentrated Hydrochloric Acid (HCl, ~37%)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Diethyl Ether (or Dichloromethane)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ice
- Starch-iodide paper

Procedure:

- Preparation of the Amine Salt: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 3-tert-butylaniline (0.10 mol) with concentrated HCl (30 mL) and water (30 mL). Stir the mixture until a homogenous slurry or solution of the anilinium salt is formed. Cool the mixture to 0-5 °C in an ice-salt bath.
- Diazotization: Prepare a solution of sodium nitrite (0.11 mol) in water (25 mL) and cool it in an ice bath. Add this cold NaNO_2 solution dropwise to the stirred amine salt suspension from

step 1. Maintain the internal temperature strictly between 0 and 5 °C. The addition should be slow enough to prevent the evolution of brown nitrogen dioxide gas. After the addition is complete, test for excess nitrous acid using starch-iodide paper (the paper should turn blue). If the test is negative, add a small amount of NaNO₂ solution until a positive test is maintained for 5 minutes.

- **Iodination:** In a separate beaker, dissolve potassium iodide (0.15 mol) in water (50 mL). Slowly add this KI solution to the cold diazonium salt solution. A dark, heavy oil will begin to form, and nitrogen gas will evolve.
- **Decomposition:** After the addition of KI is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then let it warm slowly to room temperature. To ensure complete decomposition of the diazonium salt, gently heat the mixture on a water bath (around 50-60 °C) until gas evolution ceases.
- **Work-up:** Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.
- **Purification:** Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), then with saturated Na₂S₂O₃ solution (to remove excess iodine), and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- **Final Product:** The crude product is a dark oil. Purify by vacuum distillation to obtain 1-(tert-butyl)-3-iodobenzene as a clear liquid.

Suzuki-Miyaura Cross-Coupling of 1-(tert-butyl)-3-iodobenzene

This protocol describes a representative Suzuki-Miyaura reaction to synthesize a substituted biaryl compound, demonstrating the utility of the title compound as a synthetic building block.^[5]
^[6]

Materials:

- 1-(tert-butyl)-3-iodobenzene

- 4-Methoxyphenylboronic acid
- Palladium(II) acetate [Pd(OAc)₂]
- Triphenylphosphine (PPh₃) or other suitable phosphine ligand
- Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
- 1,4-Dioxane (or Toluene/Ethanol mixture)
- Water
- Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO₄)

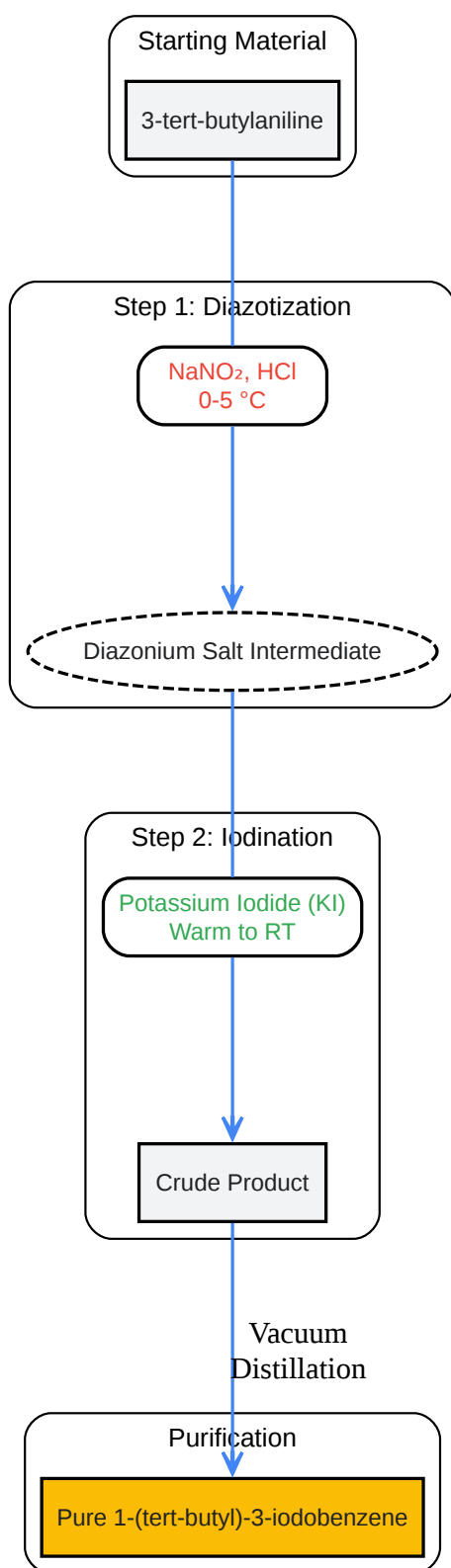
Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(tert-butyl)-3-iodobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
- **Catalyst Addition:** In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
- **Solvent Addition:** Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.
- **Reaction:** Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

- Final Product: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

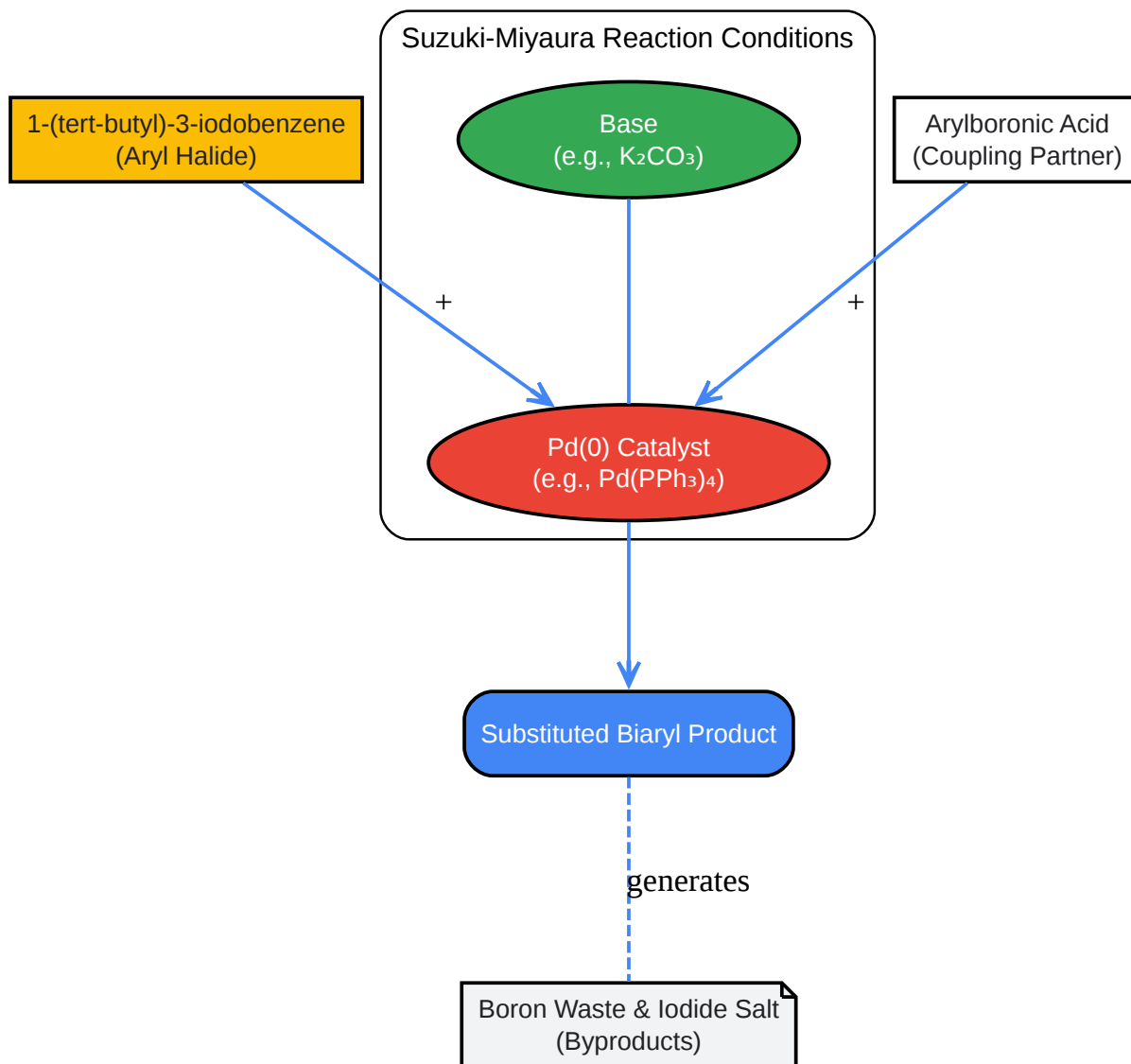
Key Synthetic Pathways and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis of 1-(tert-butyl)-3-iodobenzene and its subsequent use in a representative cross-coupling reaction.



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Caption: Synthesis workflow for 1-(tert-butyl)-3-iodobenzene.



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- To cite this document: BenchChem. [IUPAC name for 1-(tert-butyl)-3-iodobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330940#iupac-name-for-1-tert-butyl-3-iodobenzene]

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